1-Chloro-3,4,5-tribromobenzene
Overview
Description
1-Chloro-3,4,5-tribromobenzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of one chlorine atom and three bromine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3,4,5-tribromobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of 1-chloro-3,4,5-trihydroxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3,4,5-tribromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation can produce quinones or other oxidized derivatives.
Scientific Research Applications
1-Chloro-3,4,5-tribromobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological effects.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3,4,5-tribromobenzene involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its action depend on the specific context in which the compound is used, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
1-Chloro-3,4,5-tribromobenzene can be compared with other halogenated benzenes, such as:
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
These compounds share similar structural features but differ in the positions of the halogen atoms. The unique arrangement of chlorine and bromine atoms in this compound gives it distinct chemical properties and reactivity compared to its isomers.
Properties
IUPAC Name |
1,2,3-tribromo-5-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3Cl/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFJEPXOSKOCRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504931 | |
Record name | 1,2,3-Tribromo-5-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3460-25-1 | |
Record name | 1,2,3-Tribromo-5-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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